
5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a chemical compound used in industrial and scientific research . It is also known as “4-Methoxybenzyl 5-bromo-2-chlorobenzamide” and has a CAS number of 701255-27-8 .
Molecular Structure Analysis
The molecular formula of this compound is C15H13BrClNO2 . The InChI key is UGBPFPJQRDBYHO-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a melting point of 162-164°C. It has a molecular weight of 354.63 g/mol .科学的研究の応用
Photodynamic Therapy Applications
- Use in Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which includes derivatives similar to 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide. This compound exhibited significant potential as a Type II photosensitizer for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
G Protein-Coupled Receptor Agonists
- GPR35 Agonism for Pain and Inflammatory Treatment : Wei et al. (2018) identified the role of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which are structurally similar to this compound, as potent G protein-coupled receptor-35 (GPR35) agonists. These compounds showed promise in the treatment of pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Docking Studies and COX-2 Inhibition
- Docking Studies for COX-2 Inhibitors : Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of tetrazole derivatives, which include this compound. These studies helped understand the orientation and interaction of the molecules in the active site of the cyclooxygenase-2 (COX-2) enzyme, suggesting potential for COX-2 inhibition (Al-Hourani et al., 2015).
Antipsychotic Agents
- Potential as Antipsychotic Agents : Högberg et al. (1990) explored a series of benzamides as potential antipsychotic agents. Although not directly mentioning this compound, the study implies the potential of similar structures in inhibiting dopamine D-2 receptors, which could lead to antipsychotic effects (Högberg, Ström, Hall, & Ögren, 1990).
Serotonin and Dopamine Receptor Antagonists
- Dual Antagonist for Serotonin and Dopamine Receptors : Hirokawa et al. (2002) synthesized benzamides that showed dual antagonism for serotonin 5-HT3 and dopamine D2 receptors. Although the study does not explicitly mention this compound, the structural similarities suggest potential research applications in this area (Hirokawa et al., 2002).
Antibacterial Activity
- Antibacterial Applications : Rai et al. (2009) synthesized compounds structurally related to this compound, which exhibited significant antibacterial activity against various bacteria, suggesting a potential application in antibacterial research (Rai et al., 2009).
Analgesic Agents
- Potential Analgesic Applications : Bachar and Lahiri (2004) reported on chloro and bromo substituted indanyl tetrazoles, related to this compound, exhibiting significant analgesic activity. This suggests the potential for this compound to be explored as an analgesic agent (Bachar & Lahiri, 2004).
Radiotracer for CB1 Cannabinoid Receptors
- Use as a PET Radiotracer : Katoch-Rouse and Horti (2003) synthesized compounds similar to this compound, which showed potential as radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
作用機序
Target of Action
The primary target of 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide It is suggested that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
The exact mode of action of 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide As a potential intermediate in the synthesis of sglt2 inhibitors, it may contribute to the inhibition of sglt2, a protein responsible for glucose reabsorption in the kidneys .
Biochemical Pathways
The specific biochemical pathways affected by 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide If it contributes to the synthesis of sglt2 inhibitors, it may impact the glucose reabsorption pathway in the kidneys .
Result of Action
The molecular and cellular effects of 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide If it contributes to the synthesis of sglt2 inhibitors, it may result in reduced blood glucose levels by inhibiting glucose reabsorption in the kidneys .
特性
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSTWSXCIRFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


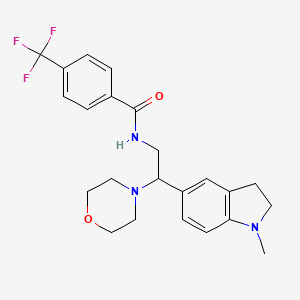
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)
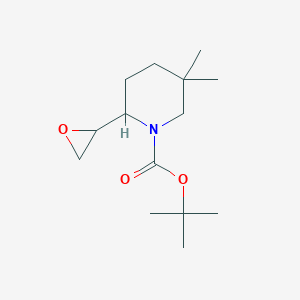
![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)
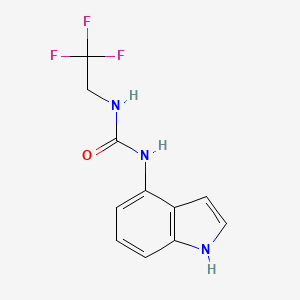
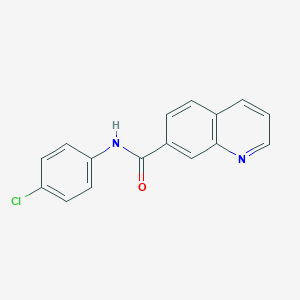
![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)
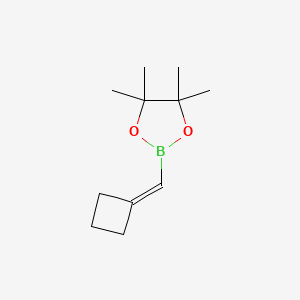



![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)